molecular formula C16H16N2O B2357526 1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole CAS No. 331851-45-7

1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No. B2357526
CAS RN: 331851-45-7
M. Wt: 252.317
InChI Key: XTYSOPQZHISNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole . The compound also has a 2-methylphenoxyethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole ring attached to a 2-methylphenoxyethyl group. The exact structure would depend on the positions of these groups .

Scientific Research Applications

Antimicrobial and Antifungal Activities

1-[2-(2-Methylphenoxy)ethyl]-1H-benzimidazole derivatives exhibit significant antimicrobial and antifungal properties. Research has demonstrated that certain benzimidazole derivatives, synthesized through various chemical reactions, show notable activity against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). Additionally, these compounds have been tested for their efficacy against other microbes, indicating a broad spectrum of potential antimicrobial applications.

Anticancer and Antifilarial Activities

Compounds related to this compound have also shown promising anticancer and antifilarial activities. A particular focus has been on their ability to inhibit the growth of cancer cell lines and adult worms of filarial species, suggesting potential applications in the treatment of cancer and filarial infections (S. Ram et al., 1992).

DNA Interaction and Topoisomerase Inhibition

Research into 1H-benzimidazole derivatives has uncovered their capacity to interact with DNA and inhibit topoisomerase enzymes, crucial for DNA replication and cell division. These interactions suggest a mechanism through which these compounds might exert their anticancer effects, presenting a promising avenue for developing new therapeutic agents (A. S. Alpan et al., 2007).

Antiviral Properties

This compound and its derivatives have been explored for their antiviral properties, particularly against herpes simplex virus and poliovirus. The ability of these compounds to inhibit viral replication points to their potential as antiviral agents (Laura Garuti et al., 1982).

Novel Applications

Further studies have investigated the role of this compound derivatives in various biochemical pathways, including their interaction with calcium channels and potential as epidermal growth factor receptor (EGFR) inhibitors. These findings indicate the chemical's versatile applications in targeting different molecular pathways for therapeutic interventions (A. Parihar et al., 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzimidazole derivatives are used as proton pump inhibitors, while others have antifungal or anthelmintic properties . The specific mechanism of action for “1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the current resources.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures . The specific safety and hazard information for “1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the current resources.

properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-13-6-2-5-9-16(13)19-11-10-18-12-17-14-7-3-4-8-15(14)18/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYSOPQZHISNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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